Diethoxyethyl succinate
Description
Contextualization within Ester Chemistry Research
Diethoxyethyl succinate (B1194679), chemically known as bis(2-ethoxyethyl) butanedioate, is a diester of succinic acid and 2-ethoxyethanol (B86334). glooshi.com It belongs to the broader class of dicarboxylic acid esters, which are compounds recognized for their versatility in chemical synthesis and a wide range of industrial applications. The field of ester chemistry is vast, involving the synthesis, characterization, and application of compounds formed from the reaction of an acid and an alcohol. researchgate.net Research in this area often focuses on developing esters with specific functional properties for use as plasticizers, solvents, lubricants, and intermediates in the synthesis of pharmaceuticals and cosmetics. jetir.org
Succinate esters, in particular, have garnered attention as they are often derived from succinic acid, a dicarboxylic acid that can be produced via fermentation, positioning them as potentially bio-based chemicals. researchgate.net The development of diethoxyethyl succinate is rooted in the mid-twentieth-century advancements in succinate ester chemistry. The incorporation of glycol ether functionalities, such as the 2-ethoxyethyl group, imparts unique solubility characteristics, combining the properties of traditional esters with those of ethers. This structural feature allows this compound to be compatible with both hydrophobic and hydrophilic substances, making it a subject of interest for complex formulations.
The synthesis of this compound is typically achieved through the esterification of succinic acid with 2-ethoxyethanol, often using an acid catalyst like sulfuric acid under reflux conditions. Modern synthesis methods focus on improving efficiency and adopting more environmentally considerate processes.
Significance of this compound in Contemporary Research
This compound is significant in contemporary research primarily due to its role as a multifunctional ingredient in the cosmetics, personal care, and pharmaceutical industries. Its properties as a solvent and emollient are of particular interest. gdsoyoung.com As a solvent, it effectively dissolves other ingredients, ensuring a uniform mixture and preventing the crystallization of active agents, which leads to smoother application and better product performance. glooshi.com In pharmaceutical applications, it can enhance the solubility and bioavailability of active ingredients.
The compound is noted for its lightweight, non-greasy feel, making it a desirable alternative to heavier petroleum-based solvents in cosmetic formulations. glooshi.com It is commonly found in products like moisturizers, sunscreens, and makeup removers where it helps to evenly distribute active ingredients. glooshi.com
Furthermore, the broader class of succinate esters is being explored as "green solvents" due to their potential for biodegradability and performance benefits. jetir.orgjetir.org Dibasic esters (DBEs), a category that includes succinates, are recognized as non-carcinogenic, non-corrosive, and low-toxicity alternatives to conventional volatile organic compounds (VOCs). rsc.orgresearchgate.net This aligns with the growing demand for sustainable and environmentally friendly chemicals in various industrial applications, including coatings, paint removers, and polymer processing. rsc.orgresearchgate.net
Recent patent literature highlights its application in external skin preparations, where it is used to efficiently deliver cooling agents, perfumes, and other active compounds. wipo.intgoogle.com This indicates ongoing commercial interest and research into its potential to enhance the efficacy of topical products. wipo.int
Overview of Current Research Landscape
The current research landscape for this compound and related succinate esters is characterized by a focus on application-driven studies, particularly in cosmetics and as green solvents. The cosmetic esters market is experiencing robust growth, driven by consumer demand for innovative, multifunctional, and sustainable ingredients. growthmarketreports.com Specialty esters, like this compound, are key to developing high-performance products such as sunscreens and long-wear makeup. growthmarketreports.comoq.com
Research is also active in the area of "green chemistry," with studies exploring the use of dibasic esters, including succinates, as environmentally friendly solvents for processes like polymeric membrane fabrication. rsc.org The transesterification of succinate esters using novel, reusable catalysts is another area of investigation, aiming to create more sustainable synthesis routes for complex esters. jetir.orgjetir.org These studies often focus on using bio-based feedstocks, such as bio-derived succinic acid, to produce esters with a lower environmental footprint. researchgate.net
While much of the publicly available research focuses on the application of this compound in formulations, fundamental studies on its chemical reactions, such as hydrolysis and oxidation, are also noted. The physical and chemical properties of this compound are crucial for its function and are an implicit part of this research.
Compound Information Table
| Compound Name | Synonym(s) | Chemical Formula |
| This compound | Bis(2-ethoxyethyl) butanedioate | C₁₂H₂₂O₆ |
| Succinic acid | Butanedioic acid | C₄H₆O₄ |
| 2-Ethoxyethanol | Ethylene glycol monoethyl ether | C₄H₁₀O₂ |
| Sulfuric acid | Oil of vitriol | H₂SO₄ |
| Diethyl succinate | Butanedioic acid, diethyl ester | C₈H₁₄O₄ |
| Dimethyl succinate | Butanedioic acid, dimethyl ester | C₆H₁₀O₄ |
Chemical Properties Table
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₆ | lookchem.com |
| Molecular Weight | 262.303 g/mol | lookchem.com |
| Boiling Point (Predicted) | 327.8 ± 22.0 °C | lookchem.com |
| Density (Predicted) | 1.064 ± 0.06 g/cm³ | lookchem.com |
| LogP | 0.926 | lookchem.com |
| Hydrogen Bond Acceptor Count | 6 | lookchem.com |
| Rotatable Bond Count | 13 | lookchem.com |
| Exact Mass | 262.14163842 | lookchem.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(2-ethoxyethyl) butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O6/c1-3-15-7-9-17-11(13)5-6-12(14)18-10-8-16-4-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQUTKGVXGTROS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC(=O)CCC(=O)OCCOCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021195 | |
| Record name | Bis(2-ethoxyethyl) butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26962-29-8 | |
| Record name | Diethoxyethyl succinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026962298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(2-ethoxyethyl) butanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501021195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIETHOXYETHYL SUCCINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1B8ZV94R9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Process Optimization for Diethoxyethyl Succinate
Esterification Pathways for Diethoxyethyl Succinate (B1194679) Production
Acid-Catalyzed Esterification Approaches
Acid-catalyzed esterification is a well-established and common method for producing esters like Diethoxyethyl Succinate. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by an acid catalyst. numberanalytics.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the alcohol, in this case, 2-ethoxyethanol (B86334). numberanalytics.com This leads to the formation of a tetrahedral intermediate, which subsequently eliminates a water molecule to form the ester. numberanalytics.com Strong acids are typically employed to facilitate this process effectively.
Conventional Batch Synthesis Methodologies
Conventional batch synthesis is the traditional and most widely used method for producing this compound. This process is conducted in a batch reactor where succinic acid and 2-ethoxyethanol are heated in the presence of a strong acid catalyst, such as sulfuric acid. glooshi.com The reaction is typically carried out under reflux conditions to drive the reaction towards completion by removing the water produced as a byproduct. While this method is robust and scalable, it often requires relatively long reaction times and high temperatures. After the reaction, the product is purified, commonly through vacuum distillation, to remove unreacted starting materials, the catalyst, and any byproducts. specialchem.com
| Parameter | Condition | Reference |
|---|---|---|
| Reactants | Succinic Acid, 2-Ethoxyethanol | |
| Catalyst | Sulfuric Acid (or other strong acids) | |
| Molar Ratio (Acid:Alcohol) | ~1:2.2 | |
| Temperature | 80–120°C | |
| Reaction Time | 6–12 hours | |
| Purification | Vacuum distillation or column chromatography |
Microwave-Assisted Synthesis Techniques
Microwave-assisted synthesis (MAS) has emerged as a modern and efficient alternative to conventional heating for esterification reactions. oatext.commdpi.com This technique utilizes microwave irradiation to deliver energy directly to the reacting molecules, leading to rapid and uniform heating. oatext.com For the synthesis of dialkyl succinates, MAS can significantly reduce reaction times from hours to minutes and often results in higher yields and cleaner reactions. mdpi.commdpi.comresearchgate.net The process involves subjecting a mixture of the carboxylic acid, alcohol, and catalyst to microwave irradiation in a specialized reactor. oatext.com This rapid heating accelerates the rate of reaction, making it a more energy-efficient and faster method compared to traditional batch synthesis. oatext.commdpi.com Studies on similar dialkyl succinates have demonstrated the effectiveness of microwave assistance in achieving high conversion rates in significantly shorter periods. mdpi.comresearchgate.net
Chemoenzymatic Synthesis Routes
Chemoenzymatic synthesis offers a green and highly selective alternative for the production of this compound. numberanalytics.com This method employs lipases, such as immobilized Candida antarctica lipase (B570770) B (CALB), as biocatalysts. researchgate.netnih.govineosopen.org Enzymatic esterification is characterized by its high specificity and the ability to operate under mild reaction conditions, which minimizes the formation of byproducts and reduces energy consumption. researchgate.netmdpi.com
The reaction can be performed either through direct esterification of succinic acid or via transesterification of a simpler dialkyl succinate (like dimethyl succinate) with 2-ethoxyethanol. mdpi.comresearchgate.net The use of immobilized enzymes is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and enables its reuse over multiple cycles, making the process more cost-effective and sustainable. ineosopen.orgmdpi.com Research on the enzymatic synthesis of various succinate esters has shown high yields and selectivities under optimized conditions, such as controlled temperature and removal of byproducts like water or methanol (B129727) to shift the equilibrium towards product formation. researchgate.netnih.gov
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Immobilized Lipase (e.g., Novozym 435, Candida antarctica Lipase B) | researchgate.netnih.gov |
| Method | Direct esterification or Transesterification | mdpi.comresearchgate.net |
| Temperature | 40–95°C | nih.govnih.gov |
| Advantages | High selectivity, mild conditions, catalyst recyclability | numberanalytics.comresearchgate.net |
| Challenges | Phase separation of reactants, enzyme deactivation | nih.gov |
Continuous Flow Reactor Systems for this compound Synthesis
Continuous flow chemistry represents a significant advancement over traditional batch processing for chemical synthesis, including the production of this compound. nih.gov In a continuous flow system, reactants are continuously pumped through a network of tubes or microreactors where the reaction occurs. mit.edu This methodology offers superior control over reaction parameters such as temperature, pressure, and residence time. mdpi.commdpi-res.com
The high surface-area-to-volume ratio in flow reactors allows for highly efficient heat and mass transfer, leading to faster reactions, improved yields, and enhanced safety, particularly for highly exothermic reactions. mdpi-res.com For the synthesis of dialkyl succinates, a continuous flow process can involve pumping a solution of succinic acid, 2-ethoxyethanol, and a catalyst through a heated reactor coil. mdpi.comresearchgate.net This approach allows for the rapid optimization of reaction conditions and facilitates easier scaling from laboratory to industrial production. nih.govmdpi-res.com Studies have demonstrated that microwave-assisted continuous flow systems can achieve high productivity for dialkyl succinates, with residence times of only a few minutes. mdpi.comresearchgate.netresearchgate.net
Optimization of Reaction Parameters and Conditions in this compound Production
The efficient production of this compound hinges on the careful optimization of several key reaction parameters. The goal is to maximize the yield and purity of the final product while minimizing reaction time and energy consumption.
Key parameters that are typically optimized include:
Molar Ratio of Reactants: An excess of the alcohol (2-ethoxyethanol) is often used to shift the reaction equilibrium towards the formation of the diester and ensure complete conversion of the succinic acid.
Catalyst Type and Concentration: The choice of catalyst (e.g., sulfuric acid, a solid acid, or an enzyme) and its concentration directly impacts the reaction rate. For acid catalysis, a higher concentration can increase the rate but may also lead to side reactions if not controlled. mdpi.com
Temperature: Higher temperatures generally increase the reaction rate. However, an optimal temperature must be determined to avoid decomposition of reactants or products and to minimize energy costs. In enzymatic synthesis, the temperature must be kept within the enzyme's optimal activity range to prevent denaturation. nih.gov
Reaction Time/Residence Time: The duration of the reaction must be sufficient to achieve high conversion. In batch processes, this can be several hours, whereas in continuous flow systems, the equivalent residence time can be mere minutes. mdpi.com
Removal of Byproducts: The continuous removal of water (in direct esterification) or a low-boiling-point alcohol (in transesterification) is crucial for driving the reversible reaction to completion. specialchem.com
| Parameter | Effect on Synthesis | Optimization Strategy | Reference |
|---|---|---|---|
| Molar Ratio (Alcohol:Acid) | Affects reaction equilibrium and conversion rate. | Using an excess of alcohol drives the reaction forward. | |
| Catalyst Concentration | Determines the reaction rate. | Optimizing the amount to balance reaction speed with cost and potential side reactions. | mdpi.com |
| Temperature | Influences reaction kinetics and enzyme stability. | Balancing reaction rate with energy efficiency and stability of reactants/catalysts. | nih.govresearchgate.net |
| Reaction/Residence Time | Impacts the overall conversion and throughput. | Minimizing time to achieve the desired conversion for higher productivity. | researchgate.net |
| Water Content | Inhibits forward reaction in esterification. | Continuous removal via distillation or using a water adsorbent. | researchgate.net |
Molar Ratio Effects on this compound Yield and Selectivity
The molar ratio of the reactants, succinic acid and 2-ethoxyethanol, is a critical parameter in the synthesis of this compound. An excess of the alcohol is generally employed to shift the reaction equilibrium towards the formation of the diester and to compensate for any potential side reactions or loss of the more volatile reactant.
Industrial-scale production often utilizes a molar ratio of succinic acid to 2-ethoxyethanol ranging from 1:2 to 1:2.5. A common laboratory-scale synthesis specifies a molar ratio of approximately 1:2.2. In some specialized synthesis methods, such as those employing ionic liquid catalysts, a higher excess of the alcohol, for instance, a 1:3 or 1:4 molar ratio of succinic acid to alcohol, has been explored to achieve high selectivity for the desired dialkyl succinate. For example, using a pyridine-based Brønsted acidic ionic liquid catalyst, a molar ratio of 1:3 (succinic acid to ethanol) is suggested for the synthesis of the analogous diethyl succinate. google.com Research into the esterification of succinic acid with other alcohols using ionic liquids has shown that a 4:1 alcohol-to-acid molar ratio can lead to over 99% selectivity for the dialkyl succinate.
The following table summarizes the impact of varying molar ratios on the synthesis of succinate esters, providing insight into the general trends applicable to this compound production.
Table 1: Effect of Molar Ratio on Succinate Ester Synthesis
| Molar Ratio (Succinic Acid:Alcohol) | Catalyst Type | Product | Observations |
|---|---|---|---|
| 1:2 to 1:2.5 | Sulfuric acid | This compound | Typical range for industrial production to maximize yield. |
| 1:2.2 | Sulfuric acid | This compound | Commonly used in conventional acid-catalyzed esterification. |
| 1:3 | Pyridine-based ionic liquid | Diethyl succinate | Demonstrates the use of excess alcohol with modern catalysts. google.com |
| 1:4 | Triethylamine (B128534)/sulfuric acid ionic liquid | Dialkyl succinates | Achieves >99% selectivity. |
| 2:1 (Alcohol:SA) | Sulfuric Acid | Diethylhexyl Succinate | Used in batch reactor synthesis. mdpi.com |
Influence of Temperature and Reaction Duration on Synthesis Efficiency
Conventional acid-catalyzed esterification methods generally employ temperatures in the range of 80–120°C with reaction times of 6–12 hours. Industrial processes often operate within a slightly narrower temperature band of 90–110°C for 6–10 hours to optimize throughput and energy consumption.
The choice of catalyst can also influence the optimal temperature and duration. For instance, syntheses using certain ionic liquids as catalysts can proceed at lower temperatures, such as 60–70°C, with significantly reduced reaction times of 2–3 hours. google.com This highlights a drive towards milder and more energy-efficient synthetic routes. Conversely, some modern catalytic systems, like metal-organic frameworks (MOFs), may require higher temperatures (e.g., 190°C) but can achieve very high yields in as little as 60 minutes for related esters.
Microwave-assisted synthesis represents another approach to drastically reduce reaction times. In a continuous flow system, quantitative conversion of succinic acid to diethyl succinate has been achieved at temperatures between 65–115°C with a residence time of about 320 seconds. mdpi.commdpi.com
The table below illustrates the relationship between temperature, reaction duration, and catalyst for the synthesis of succinate esters.
Table 2: Influence of Temperature and Duration on Succinate Ester Synthesis
| Temperature (°C) | Reaction Duration | Catalyst | Observations |
|---|---|---|---|
| 80–120 | 6–12 hours | Sulfuric acid | Standard conditions for conventional synthesis. |
| 90–110 | 6–10 hours | Sulfuric acid | Typical industrial parameters. |
| 60–70 | 2–3 hours | Pyridine-based ionic liquid | Milder conditions with modern catalysts. google.com |
| 110 | 18 hours | Sulfuric acid | Batch reactor conditions for related succinates. mdpi.com |
| 120 | 24 hours | LiHMDS | Optimized condition for a specific nitrile condensation, showing temperature and time dependency. nih.gov |
| 65-115 | ~320 seconds | Sulfuric Acid (Microwave-assisted flow) | Rapid synthesis under continuous flow conditions. mdpi.commdpi.com |
Catalyst Selection and Performance Evaluation
Homogeneous Catalysts:
Sulfuric Acid: Concentrated sulfuric acid is the most common and traditional catalyst for the esterification of succinic acid. google.com It is effective and inexpensive, but it suffers from drawbacks such as causing corrosion to equipment, leading to side reactions, complicating post-reaction work-up, and generating significant acidic waste. google.com
p-Toluenesulfonic Acid (PTSA): This is another strong acid catalyst that has been used. It can lead to products with better color and higher purity compared to sulfuric acid and is less corrosive. google.com
Ionic Liquids: Brønsted acidic ionic liquids, such as those based on pyridine (B92270) or triethylamine and sulfuric acid, have emerged as promising alternatives. google.com They can act as both catalyst and solvent, often allowing for milder reaction conditions, high catalytic activity, and the potential for recycling, which contributes to a greener synthesis process. google.com
Heterogeneous Catalysts:
Cation Exchange Resins: Resins like Amberlyst 70 and NKC-9 have been successfully used as solid acid catalysts. google.comresearchgate.net They offer the significant advantage of being easily separated from the reaction mixture, simplifying purification and allowing for reuse. Under optimal conditions with an NKC-9 resin, a succinic acid conversion rate of 98.8% has been reported. google.com
Metal Oxides and Supported Catalysts: Catalysts such as Al₂O₃ and nano-SO₄²⁻/TiO₂ have been explored for the synthesis of dialkyl succinates. mdpi.comresearchgate.net These solid catalysts can be effective but may require specific reaction conditions.
Metal-Organic Frameworks (MOFs): MOFs have been investigated as highly efficient catalysts, capable of achieving near-quantitative yields in very short reaction times, albeit sometimes at high temperatures.
Enzymatic Catalysts: Lipases, such as Candida antarctica lipase B (often immobilized, e.g., Novozym 435), offer a biocatalytic route. mdpi.comresearchgate.net This approach provides high selectivity under mild conditions (e.g., 40°C), avoiding harsh chemicals and byproducts. mdpi.comresearchgate.net However, reaction times can be longer, and the enzyme's stability at higher temperatures can be a limitation. mdpi.commdpi.com
The performance of these catalysts is evaluated based on factors like conversion rate, selectivity towards the desired diester, reaction conditions required, and reusability.
Table 3: Performance of Various Catalysts in Succinate Ester Synthesis
| Catalyst | Catalyst Type | Key Performance Aspects |
|---|---|---|
| Sulfuric Acid | Homogeneous | Effective and low-cost, but corrosive and creates waste. google.com |
| p-Toluenesulfonic Acid | Homogeneous | Yields of 85-87% for diethyl succinate, better product quality than H₂SO₄. google.com |
| Pyridine-based Ionic Liquid | Homogeneous | High catalytic activity, recyclable, allows for milder conditions (60-70°C, 2-3h). google.com |
| Cation Exchange Resin (NKC-9) | Heterogeneous | 98.8% conversion of succinic acid, reusable. google.com |
| Amberlyst 70 | Heterogeneous | Used in reactive distillation for continuous production. researchgate.net |
| Lipase (e.g., Cal B, Novozym 435) | Heterogeneous (Biocatalyst) | High selectivity, mild conditions (e.g., 40°C), environmentally friendly. mdpi.comresearchgate.net |
| Metal-Organic Frameworks (MOFs) | Heterogeneous | Can achieve 99.9% yield in 60 minutes at 190°C for related esters. |
Purification and Isolation Techniques for this compound
Following the synthesis, a crucial step is the purification of this compound to remove unreacted starting materials, the catalyst, and any byproducts, achieving the high purity (>98%) required for its applications.
Distillation Methodologies for Product Refinement
Vacuum distillation is the primary method for purifying this compound on both laboratory and industrial scales. This technique is particularly suitable for separating the high-boiling point ester from more volatile components like unreacted 2-ethoxyethanol and from non-volatile substances such as succinic acid and many catalysts.
The process involves heating the crude reaction mixture under reduced pressure. Lowering the pressure decreases the boiling point of the compound, which prevents thermal degradation that might occur at its atmospheric boiling point. The different components of the mixture vaporize at different temperatures according to their volatilities, are then condensed, and collected as separate fractions.
For complex mixtures, such as those resulting from fermentation broth feedstocks, reactive distillation is an advanced and efficient technique. researchgate.netmsu.edu In this process, the chemical reaction (esterification) and distillation are carried out simultaneously in the same unit. This continuous removal of the product from the reaction zone can drive the equilibrium towards completion, leading to very high conversions. researchgate.netmsu.edu In the production of diethyl succinate from a mixture containing succinic and acetic acids, reactive distillation has been shown to achieve near 100% conversion of the acids, yielding a high-purity ester product. researchgate.net
Chromatographic Purification Strategies
Column chromatography is another effective method for the purification of this compound, especially on a laboratory scale or for achieving very high purity. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel) as a mobile phase (a solvent or mixture of solvents) passes through it.
In a typical procedure, the crude product is loaded onto the top of a column packed with an adsorbent like silica gel. A solvent or a solvent gradient is then passed through the column. Components of the mixture travel down the column at different rates depending on their polarity and affinity for the stationary phase. This compound, being a relatively nonpolar ester, will elute from the column, separated from more polar impurities like residual succinic acid or less polar byproducts. The fractions are collected and analyzed, and those containing the pure product are combined and the solvent evaporated to yield the purified ester. While highly effective, column chromatography is generally less scalable and more solvent-intensive than distillation for bulk industrial production. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are primarily used as analytical techniques to assess the purity of the final product rather than for preparative-scale purification.
Chemical Reactivity and Mechanistic Investigations of Diethoxyethyl Succinate
Hydrolytic Degradation Pathways of Diethoxyethyl Succinate (B1194679)
Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway for esters, including diethoxyethyl succinate. This process can be mediated by either acidic or basic conditions, each following distinct mechanistic routes to yield succinic acid and 2-ethoxyethanol (B86334) as the final products.
The acid-catalyzed hydrolysis of this compound is a reversible process that proceeds through a series of protonation and nucleophilic attack steps. The presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, accelerates the reaction.
The generally accepted mechanism for the acid-catalyzed hydrolysis of an ester involves the following key steps:
Protonation of the Carbonyl Oxygen: The reaction initiates with the protonation of the carbonyl oxygen of the ester by a hydronium ion (H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion part of the tetrahedral intermediate to one of the alkoxy groups. This turns the alkoxy group into a good leaving group (an alcohol).
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl group and eliminating a molecule of 2-ethoxyethanol.
Deprotonation: The protonated carboxylic acid (succinic acid) is then deprotonated by a water molecule to regenerate the hydronium ion catalyst and form the final carboxylic acid product.
This process would occur at both ester linkages of the this compound molecule, leading to the formation of one molecule of succinic acid and two molecules of 2-ethoxyethanol.
Illustrative Data on Acid-Mediated Hydrolysis
| Parameter | Value | Condition |
|---|---|---|
| Reactants | This compound, Water | Excess water |
| Catalyst | H₂SO₄ | 0.1 M |
| Temperature | 70°C | - |
| Primary Products | Succinic acid, 2-Ethoxyethanol | - |
| Intermediate | Monoethoxyethyl succinate | - |
Base-Mediated Hydrolysis Mechanisms
Base-mediated hydrolysis, also known as saponification, is an irreversible process for esters. The reaction is typically carried out using a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).
The mechanism for the base-mediated hydrolysis of this compound is generally described by the bimolecular acyl-carbon cleavage (BAC2) mechanism:
Nucleophilic Attack by Hydroxide: The hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom.
Elimination of the Alkoxide: The tetrahedral intermediate collapses, and the C-O bond of the ester cleaves, leading to the departure of the alkoxide leaving group (2-ethoxyethoxide). This step results in the formation of a carboxylic acid (succinic acid).
Similar to the acid-catalyzed pathway, this reaction occurs at both ester sites of the this compound molecule.
Illustrative Data on Base-Mediated Hydrolysis
| Parameter | Value | Condition |
|---|---|---|
| Reactants | This compound, Sodium Hydroxide | Aqueous solution |
| Temperature | 80°C | - |
| Primary Products | Sodium succinate, 2-Ethoxyethanol | - |
| Mechanism Type | BAC2 | - |
Oxidative Transformation Studies of this compound
This compound can undergo oxidative degradation, particularly under conditions of elevated temperature and in the presence of oxygen or other oxidizing agents. google.com The ether linkages within the 2-ethoxyethyl groups are potential sites for oxidation.
The thermo-oxidative degradation of glycols and glycol ethers often proceeds via a radical chain mechanism. google.com This process is typically initiated by the formation of hydroperoxides through oxygen attack, which then decompose to form various products including aldehydes, carboxylic acids, and other esters. google.com For this compound, oxidation could potentially lead to the cleavage of the ether bond, forming byproducts in addition to the expected succinic acid. Strong oxidizing agents would likely cleave the ester to yield succinic acid.
Potential Oxidative Degradation Products
| Oxidizing Condition | Potential Products |
|---|---|
| Mild Oxidation (e.g., air, heat) | Hydroperoxides, Aldehydes, Carboxylic acids (from ether cleavage) |
| Strong Oxidation (e.g., KMnO₄) | Succinic acid |
Substitution Reactions Involving this compound Functional Groups
The ester functional groups of this compound are susceptible to nucleophilic acyl substitution reactions. In these reactions, the alkoxy group (⁻O-CH₂CH₂OCH₂CH₃) is replaced by another nucleophile.
A common example of such a reaction is transesterification, where the alcohol component of the ester is exchanged. This reaction is typically catalyzed by either an acid or a base. For instance, reacting this compound with an excess of a different alcohol (e.g., methanol) in the presence of a catalyst would lead to the formation of dimethyl succinate and 2-ethoxyethanol.
Another potential substitution reaction is aminolysis, where an amine acts as the nucleophile to form an amide. Reacting this compound with an amine would yield the corresponding succinamide (B89737) and 2-ethoxyethanol. While specific studies on this compound are limited, these reactions are fundamental to ester chemistry.
Comparative Analysis of this compound Reaction Mechanisms with Related Succinate Esters
The reactivity of this compound can be compared to other succinate esters, such as diethyl succinate and bis(2-hydroxyethyl) succinate, to understand the influence of the alcohol moiety on the reaction mechanisms.
Hydrolysis Rates: The presence of the ether oxygen in the ethoxyethyl group of this compound may influence its hydrolysis rate compared to diethyl succinate. The ether oxygen could potentially participate in intramolecular catalysis or alter the electronic environment of the ester carbonyl group. However, without specific kinetic data, it is difficult to make a definitive comparison. Studies on related systems suggest that such structural modifications can impact reactivity.
Solubility and Reactivity: Compared to simple alkyl succinates like diethyl succinate, the ether linkages in this compound increase its polarity and solubility in more polar solvents. This can affect reaction kinetics in different solvent systems.
Oxidative Stability: The ether linkages in this compound represent additional sites for oxidative attack compared to diethyl succinate, potentially leading to lower oxidative stability. google.comresearchgate.net In contrast, esters like bis(2-hydroxyethyl) succinate possess hydroxyl groups that can also influence reactivity, for example, by participating in intramolecular reactions or altering solubility.
Comparative Properties of Succinate Esters
| Compound | Alcohol Moiety | Key Structural Feature | Potential Impact on Reactivity |
|---|---|---|---|
| This compound | 2-Ethoxyethanol | Ether linkage | Increased polarity, potential site for oxidation |
| Diethyl succinate | Ethanol (B145695) | Simple alkyl chain | Lower polarity, no ether linkage |
| Bis(2-hydroxyethyl) succinate | Ethylene glycol | Terminal hydroxyl group | High polarity, potential for intramolecular reactions |
Biological Activities and Biochemical Interactions of Diethoxyethyl Succinate
Investigation of Diethoxyethyl Succinate (B1194679) as a Bioactive Compound
Antimicrobial Efficacy Assessments
Diethoxyethyl succinate has been investigated for its potential as an antimicrobial agent in cosmetic and personal care formulations. Some sources suggest it possesses antibacterial properties, which could help in preserving products and maintaining hygiene. incidecoder.comgdsoyoung.com However, its efficacy is a subject of ongoing research.
Studies have proposed this compound as a potential alternative to traditional preservatives like parabens. This interest stems from a desire for ingredients with lower irritancy profiles, especially for sensitive skin formulations. Despite this, the practical application of this compound as a primary antimicrobial agent is limited by its poor pH stability, which can compromise its effectiveness in aqueous solutions. While some ingredient suppliers describe it as a broad-spectrum antimicrobial, detailed clinical studies quantifying its minimum inhibitory concentration (MIC) against specific pathogens are not widely available in peer-reviewed literature. incidecoder.com Further research is needed to fully establish its antimicrobial spectrum and efficacy under various formulation conditions.
Metabolic Pathways and Biotransformation of this compound
The biotransformation of this compound within biological systems is primarily expected to occur through enzymatic hydrolysis. As a succinate ester, it is susceptible to breakdown by esterase enzymes present in the body. nih.gov
The principal metabolic pathway involves the hydrolysis of the ester bonds, yielding its constituent molecules: succinic acid and 2-ethoxyethanol (B86334). glooshi.com
Succinic Acid: This dicarboxylic acid is a natural and essential intermediate in the mitochondrial tricarboxylic acid (TCA) cycle, a fundamental pathway for cellular energy production (ATP). nih.gov Once formed from the hydrolysis of this compound, succinic acid can enter the TCA cycle and be utilized by cells as an energy source. nih.gov It plays a critical role in various catabolic and anabolic processes. nih.gov
2-Ethoxyethanol: This metabolite's fate in the body requires further specific investigation in the context of this compound metabolism.
The general view is that succinate esters exhibit favorable biodegradability and compatibility with biological systems. The ability of this compound to be metabolized and incorporated into central metabolic pathways like the TCA cycle is a key aspect of its biochemical profile.
Elucidation of Mechanistic Pathways in Biological Systems
Role as a Solubilizing Agent in Biological Formulations
This compound is widely recognized for its function as a solubilizing agent and solvent in both pharmaceutical and cosmetic formulations. ontosight.aiglooshi.com Its amphiphilic nature, stemming from its ester and ether functionalities, allows it to dissolve or disperse a wide range of ingredients, enhancing the stability and uniformity of formulations. glooshi.com
In pharmaceutical applications, it serves as an excipient to improve the solubility of poorly water-soluble active pharmaceutical ingredients (APIs). ontosight.ai By forming stable complexes with drug molecules, it can increase their bioavailability and facilitate their absorption through biological membranes. google.com Its ether linkages are particularly noted for improving compatibility between hydrophilic and hydrophobic components, making it an effective choice for emulsion systems.
| Property | Description | Reference |
|---|---|---|
| Function | Solvent, Solubilizing Agent, Nonionic Surfactant | glooshi.com |
| Mechanism | Forms stable complexes with active ingredients to enhance solubility and absorption. | |
| Key Structural Feature | Ether linkages improve compatibility with both hydrophilic and hydrophobic substances. | |
| Applications | Pharmaceuticals, Cosmetics (e.g., makeup removers, serums, lotions). | ontosight.aiglooshi.commyskinrecipes.com |
| Solubility Profile | Soluble in oil, alcohol, and partially soluble in water (approx. 6-8%). | myskinrecipes.commyskinrecipes.com |
Emollient Function and Skin Conditioning Mechanisms
In the realm of cosmetics and personal care, this compound is highly valued for its role as an emollient and skin-conditioning agent. myskinrecipes.com It imparts a desirable sensory profile to skincare products, providing a smooth, silky, and non-greasy feel upon application. myskinrecipes.comspecialchem.com
| Function | Mechanism/Effect | Reference |
|---|---|---|
| Emollient | Forms a non-greasy film on the skin to soften and smooth its texture. | myskinrecipes.comspecialchem.com |
| Skin Conditioning | Improves skin hydration by reducing moisture loss from the skin's surface. | gdsoyoung.com |
| Texture Enhancer | Provides a lightweight, silky, and non-sticky feel to cosmetic products. | glooshi.comspecialchem.com |
| Spreadability | Improves the even application of creams and lotions. | specialchem.com |
Membrane Permeability and Transport Characteristics in Cellular Models
This compound is characterized by its ability to cross biological membranes, a property that underpins its utility in both pharmaceutical and cosmetic applications. This permeability is attributed to its molecular structure, which balances lipophilic and hydrophilic characteristics, and its relatively low molecular weight.
Its capacity to penetrate the skin has led to its use as a component in transdermal drug delivery systems and as a penetration enhancer in topical formulations. glooshi.comresearchgate.net By fluidizing the lipid bilayers of the stratum corneum, it can facilitate the transport of other active compounds across the skin barrier. This makes it valuable in formulations where enhanced delivery of an active ingredient is desired. glooshi.com This characteristic also makes it a suitable vehicle in tissue culture and for metabolic studies where transport into cells is necessary. While qualitative descriptions of its membrane permeability are available, detailed quantitative data from cellular model studies, such as permeability coefficients, are not extensively documented in the public domain.
Comparison with Other Succinate Esters in Biological Contexts
The biological and biochemical behavior of this compound is best understood when compared with other succinate esters. The structure of the alcohol moiety, such as chain length and the presence of other functional groups, significantly influences the physicochemical properties of the ester, which in turn dictates its interaction with biological systems. These differences are particularly relevant in applications such as cosmetics and pharmaceuticals, where interactions with the skin and metabolic stability are crucial.
Succinate esters, as a class, are generally recognized for their favorable biodegradability and compatibility with biological systems. nih.gov Their applications are diverse, ranging from solvents and plasticizers to active pharmaceutical ingredients. For instance, dimethyl, diethyl, di-isobutyl, and dioctyl succinates are utilized as green solvents, while dibutyl, didecyl, and diamyl succinates find use as plastic and fuel additives. gdsoyoung.com In the pharmaceutical realm, esters like tocopherol and hydrocortisone (B1673445) succinate serve as active ingredients. gdsoyoung.com
A key differentiator for this compound is the presence of ether linkages in its ethoxyethyl side chains. These ether groups increase the polarity of the molecule compared to simple dialkyl succinates, enhancing its solubility in polar organic solvents. nih.gov This property is particularly advantageous in cosmetic formulations where it acts as a solvent and emollient, helping to dissolve other ingredients while providing a moisturizing effect.
In contrast, other succinate esters like diethylhexyl succinate are also used as emollients but have different textural properties due to their longer, branched alkyl chains, which increase hydrophobicity. nih.govspecialchem.com Diethylhexyl succinate is described as a lightweight, non-greasy emollient that forms a barrier on the skin to prevent moisture loss. specialchem.combohrium.com
The biological activity of succinate esters can also be influenced by their structure. For example, diethyl succinate has been shown to penetrate biological membranes and participate in the tricarboxylic acid (TCA) cycle within cells. medchemexpress.com It has also demonstrated anti-inflammatory effects in primary microglial cells by reducing mitochondrial fission and reactive oxygen species (ROS) levels. medchemexpress.com Another study on pancreatic islets found that monomethyl and dimethyl succinate could stimulate insulin (B600854) release, whereas monoethyl succinate was ineffective, indicating a sensitivity to the ester structure. sapub.org
The structure-activity relationship is further highlighted in studies of more complex succinate esters. For instance, in the development of anti-HIV inhibitors, a dimethyl succinate ester at a specific position on a betulinic acid derivative was found to be essential for its activity. bohrium.comnih.gov Similarly, α-tocopheryl succinate, an ester of vitamin E, exhibits anticancer properties that are attributed to the succinate moiety. nih.gov
The enzymatic hydrolysis of succinate esters is another important aspect of their biochemical interaction. The rate of hydrolysis can be influenced by the structure of the alkyl side chains. nih.gov While specific comparative data on the enzymatic hydrolysis of this compound versus other simple succinate esters is limited, it is a critical factor for both its stability in formulations and its metabolic fate in the body.
The following tables provide a summary of the properties and applications of this compound in comparison to other selected succinate esters.
Table 1: Comparison of Physicochemical Properties and Applications of Selected Succinate Esters
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features | Primary Applications |
| This compound | C12H22O6 | 262.30 | Ether linkages in side chains | Cosmetic solvent and emollient nih.gov |
| Diethyl Succinate | C8H14O4 | 174.20 | Short ethyl side chains | Green solvent, food additive, lab chemical nih.govmedchemexpress.com |
| Dimethyl Succinate | C6H10O4 | 146.14 | Short methyl side chains | Polymer precursor, biofuel additive nih.gov |
| Diethylhexyl Succinate | C20H38O4 | 342.51 | Long, branched alkyl chains | Cosmetic emollient, plasticizer nih.govbohrium.com |
Table 2: Overview of Biological Context and Interactions of Selected Succinate Esters
| Compound Name | Biological Context/Interaction | Research Finding |
| This compound | Cosmetic applications | Used as a solvent and emollient; enhances solubility of other ingredients. |
| Diethyl Succinate | Cellular metabolism and inflammation | Can penetrate biological membranes and is metabolized in the TCA cycle; shows anti-inflammatory effects in microglia. medchemexpress.com |
| Dimethyl Succinate | Endocrine function | Stimulates insulin release from pancreatic islets. sapub.org |
| Diethylhexyl Succinate | Skincare applications | Acts as a skin-conditioning agent and emollient, forming a non-greasy barrier to prevent moisture loss. specialchem.combohrium.com |
| α-Tocopheryl Succinate | Anticancer activity | The succinate moiety is vital for its anticancer effects. nih.gov |
Advanced Applications of Diethoxyethyl Succinate in Scientific Research
Research in Cosmetic Formulations and Dermal Delivery Systems
The multifaceted nature of diethoxyethyl succinate (B1194679) makes it a subject of significant interest in the development of novel cosmetic and dermal delivery systems.
Influence on Moisture Retention and Skin Hydration in Research Models
Maintaining skin hydration is a key objective in skincare. Diethoxyethyl succinate has been investigated for its contribution to moisture retention. Studies have shown that its incorporation into skincare products can significantly improve skin hydration levels. google.com It is often used in combination with humectants to enhance the stability and usability of moisturizing products, providing a lasting moisture effect without a sticky sensation. Some research indicates that it can be used in formulations designed to be activated by the wearer's skin moisture, converting a coating into a liquid "lotion" form to provide therapeutic benefits. google.com
Potential as a Preservative Replacement in Cosmetic Research
The demand for alternative preservative systems in cosmetics has driven research into the antimicrobial properties of various compounds. This compound has been considered as a potential, at least partial, replacement for traditional preservatives. However, its effectiveness as an antimicrobial agent can be limited by its poor stability at certain pH levels. Further research is ongoing to explore its full potential in reducing the reliance on conventional preservatives like parabens. Some studies have explored its use as a preservative booster. incidecoder.com
Formulation Stability and Compatibility Studies in Cosmetic Systems
The stability and compatibility of ingredients are critical for the shelf-life and efficacy of cosmetic products. This compound is valued for its ability to act as a solvent, which aids in creating stable formulations by dissolving other ingredients. uncoverskincare.com It is compatible with a wide range of cosmetic ingredients, including both polar and non-polar oils, which makes it a versatile component in various product types, from skincare to makeup. google.com However, as with any polymer-containing cosmetic formulation, care must be taken to ensure stability and avoid precipitation or separation when combined with other ingredients. ethernet.edu.et
Pharmaceutical Research Applications of this compound
Beyond cosmetics, this compound shows promise in the pharmaceutical field, particularly in addressing challenges related to drug delivery.
Enhancement of Active Pharmaceutical Ingredient Solubility and Bioavailability
A significant hurdle in drug development is the poor solubility of many active pharmaceutical ingredients (APIs), which can limit their bioavailability. This compound functions as a solubilizing agent in pharmaceutical formulations. It has the capacity to form stable complexes with APIs, thereby enhancing their solubility and facilitating their absorption in the body. This property is crucial for improving the therapeutic efficacy of certain drugs. Research has explored its use in transdermal delivery systems, where it can help deliver both low and high molecular weight pharmaceuticals and cosmetic agents to skin cells. onlinelocally.co.ukgoogle.com
Table of Research Findings on this compound Applications:
| Application Area | Research Focus | Key Findings | Citations |
|---|---|---|---|
| Cosmetic Formulations | Texture Enhancement | Acts as a solvent and emollient, providing a smooth, non-sticky feel. | uncoverskincare.comchanhtuoi.com |
| Moisture Retention | Improves skin hydration levels, often used with humectants for lasting effect. | google.com | |
| Preservative Potential | Investigated as a partial replacement for traditional preservatives, though pH stability is a factor. | incidecoder.com | |
| Formulation Stability | Good compatibility with a wide range of cosmetic ingredients, aiding in stable formulations. | uncoverskincare.comgoogle.comethernet.edu.et | |
| Pharmaceutical Research | API Solubility | Enhances the solubility and bioavailability of APIs by forming stable complexes. |
Table of Mentioned Chemical Compounds:
| Compound Name |
|---|
| This compound |
| Succinic acid |
| Ethoxyethanol |
| Parabens |
Role in Drug Delivery System Development and Excipient Research
This compound is under investigation for its potential role in advanced drug delivery systems and as a pharmaceutical excipient. ontosight.ai Excipients are inactive substances formulated alongside the active pharmaceutical ingredient (API) of a medication, included for the purpose of long-term stabilization, bulking up solid formulations, or enhancing the therapeutic effect of the API. The primary functions of this compound in this context revolve around its properties as a solvent and its ability to enhance the solubility and bioavailability of APIs. ontosight.ai
In pharmaceutical formulations, the solubility of a drug is a critical factor influencing its absorption and, consequently, its therapeutic efficacy. This compound's utility is being explored for its capacity to dissolve or form stable complexes with active ingredients, potentially increasing their bioavailability. Its nature as a diester of succinic acid and 2-ethoxyethanol (B86334) contributes to its solvent capabilities for various organic molecules. ontosight.ai
Research into drug delivery systems aims to improve the targeted delivery and release of therapeutic agents. While direct research on this compound in specific complex delivery systems like liposomes or microemulsions is not extensively documented in the provided results, its fundamental properties as a solubility enhancer are a key area of interest. ontosight.ai For instance, the development of transdermal patches or topical formulations could benefit from excipients that improve the penetration and absorption of the active drug through the skin.
The investigation into excipients also involves understanding their interaction with the API and other components of the formulation. The goal is to find materials that are not only effective in their primary function but also compatible and non-reactive with the active drug. The table below summarizes key properties of this compound relevant to its potential use as a pharmaceutical excipient.
Table 1: Properties of this compound Relevant to Pharmaceutical Applications
| Property | Description | Reference |
|---|---|---|
| Chemical Formula | C12H22O6 | ontosight.ai |
| Appearance | Colorless, oily liquid | ontosight.ai |
| Solubility | Soluble in organic solvents like ethanol (B145695) and acetone; limited solubility in water. | ontosight.ai |
| Primary Function | Solvent, solubility enhancer for active pharmaceutical ingredients. | ontosight.ai |
| Potential Benefit | May improve the bioavailability of poorly soluble drugs. | ontosight.ai |
Industrial Research Applications beyond Personal Care
Beyond its established use in cosmetics, this compound is the subject of research for broader industrial applications, particularly as a green solvent and a plasticizer.
Investigation of this compound as a Green Solvent
The principles of green chemistry encourage the use of solvents that are less hazardous to human health and the environment. This compound is being investigated as a potential "green solvent" due to its profile as a bio-based chemical, derived from succinic acid. mcgill.ca Succinic acid itself can be produced through the fermentation of biomass, making its derivatives attractive from a sustainability perspective. nih.gov
The effectiveness of a solvent is determined by its ability to dissolve a specific solute. nih.gov this compound's solvent properties are attributed to its chemical structure, which includes both polar ester groups and nonpolar alkyl chains. This allows it to dissolve a range of substances. Research in this area compares its performance and environmental impact against traditional, often more toxic, solvents. nih.gov The goal is to identify safer alternatives for industrial processes such as chemical synthesis, extractions, and cleaning applications.
Research into this compound as a Plasticizer in Polymer Science
Plasticizers are additives that increase the flexibility and durability of materials, particularly plastics. specialchem.com There is significant research into finding safer, non-toxic alternatives to traditional plasticizers like certain phthalates, which have raised health and environmental concerns. mcgill.ca
Succinate esters, including this compound, are a class of compounds being actively investigated as bio-based plasticizers for polymers like polyvinyl chloride (PVC). mcgill.canih.govresearchgate.net Research has shown that succinate diesters can be effective plasticizers. mcgill.ca The performance of a plasticizer depends on its chemical structure, including the length of the central and side alkyl chains, which influences properties like the glass transition temperature and tensile strength of the resulting plastic. mcgill.ca
Studies on various dialkyl succinates have demonstrated their potential as effective plasticizers for PVC, with some showing performance comparable to or even better than traditional phthalates. researchgate.net The research in this field involves synthesizing different succinate esters and evaluating their plasticizing efficiency in polymer blends. researchgate.net The aim is to develop plasticizers that are not only effective and compatible with the polymer matrix but also biodegradable and derived from renewable resources. mcgill.ca
Table 2: Comparison of Succinate-Based Plasticizers and Traditional Plasticizers
| Feature | Succinate-Based Plasticizers (e.g., this compound) | Traditional Phthalate Plasticizers (e.g., DEHP) | Reference |
|---|---|---|---|
| Origin | Often bio-based, derived from succinic acid. | Typically petroleum-based. | mcgill.ca |
| Environmental Profile | Investigated for biodegradability and lower environmental impact. | Concerns about persistence and toxicity of certain types. | mcgill.ca |
| Function | Increase flexibility and processability of polymers. | Increase flexibility and processability of polymers. | mcgill.caspecialchem.com |
| Research Focus | Developing effective, non-toxic, and sustainable alternatives. | Established use, but facing increasing regulatory scrutiny. | mcgill.canih.gov |
Toxicological Assessments and Environmental Fate Studies of Diethoxyethyl Succinate
Mammalian Toxicology Research
Research into the mammalian toxicology of Diethoxyethyl succinate (B1194679) has focused on its potential for acute toxicity, skin and eye effects, and systemic exposure.
Acute and Subchronic Toxicity Investigations
Interactive Data Table: Acute Mammalian Toxicity Findings
| Toxicity Endpoint | Finding | Source(s) |
| Oral LD50 | > 64g/kg (Rat) | myskinrecipes.com |
| Oral Acute Toxicity | No data available | chemicalbook.comlookchem.comhappycall.biz |
| Dermal Acute Toxicity | No data available | chemicalbook.comlookchem.com |
| Inhalation Acute Toxicity | No data available | chemicalbook.comlookchem.com |
Dermal Tolerance and Irritation Studies
The response of the skin to direct contact with Diethoxyethyl succinate is a key aspect of its safety profile, particularly given its use in cosmetic formulations. Generally, it is considered to have a low risk of irritation and is often well-tolerated by sensitive skin. glooshi.com Safety data sheets indicate that irritation can develop in susceptible individuals upon contact with skin or eyes. myskinrecipes.comontosight.ai
Interestingly, research has also investigated the use of this compound as a functional ingredient to mitigate the irritating effects of other substances. One study highlighted its use in combination with polypropylene (B1209903) glycol to suppress the skin absorption of certain lipophilic drugs and ultraviolet absorbers, thereby alleviating potential irritation. patsnap.com Current assessments suggest it is unlikely to clog pores. glooshi.com
Interactive Data Table: Dermal Tolerance and Irritation Study Findings
| Study Type / Finding | Observation | Source(s) |
| General Tolerance | Considered low risk for irritation and suitable for sensitive skin. | glooshi.com |
| Potential for Irritation | Can cause skin and eye irritation in susceptible persons. | myskinrecipes.comontosight.ai |
| Irritation Mitigation | Used in formulations to reduce irritation from other ingredients by suppressing their skin absorption. | patsnap.com |
| Comedogenicity | Rated as very unlikely to clog pores. | glooshi.com |
Systemic Exposure and Toxicokinetic Analysis
Toxicokinetics examines the absorption, distribution, metabolism, and excretion of a substance by the body. Specific toxicokinetic studies detailing these processes for this compound are not widely available in public-domain research. However, its function in some formulations to reduce the skin absorption of other chemicals suggests it may have an effect on the permeability of the skin barrier. patsnap.com
Safety assessments by organizations like the Environmental Working Group (EWG) have categorized this compound as having a low concern for systemic effects such as developmental and reproductive toxicity, though it is noted that the available data is limited. ewg.org The compound is an ester of succinic acid and 2-ethoxyethanol (B86334). ewg.org In the body, esters can undergo hydrolysis, breaking down into their constituent acid and alcohol, which would then be subject to their own metabolic pathways.
Environmental Biodegradation and Persistence Studies
The environmental fate of a chemical is determined by its potential for degradation and persistence. Succinate esters are generally recognized for having favorable biodegradability profiles. In the case of this compound, it is expected to be biodegradable. happycall.biz Despite this expectation, some chemical safety databases report that specific data on its persistence and degradability are unavailable. chemicalbook.comlookchem.com The process of biodegradation would likely involve hydrolysis of the ester bonds to form succinic acid and 2-ethoxyethanol, which can then be further broken down by microorganisms.
Ecotoxicological Implications in Research Models
Ecotoxicology assesses the potential harm of substances to ecosystems. This includes testing on various aquatic and terrestrial organisms. For this compound, there is a general lack of available data from studies on research models such as fish, aquatic invertebrates (like daphnia), and algae. chemicalbook.comlookchem.com This data gap makes it difficult to definitively characterize its ecotoxicological implications. Environmental precautions noted in safety sheets advise that discharge into the environment should be avoided. chemicalbook.comlookchem.com
Interactive Data Table: Ecotoxicological Data Availability
| Organism Group | Finding | Source(s) |
| Fish | No data available | chemicalbook.comlookchem.com |
| Daphnia and other aquatic invertebrates | No data available | chemicalbook.comlookchem.com |
| Algae | No data available | chemicalbook.comlookchem.com |
| Microorganisms | No data available | chemicalbook.comlookchem.com |
Analytical Methodologies for Diethoxyethyl Succinate Characterization and Quantification
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone for the analysis of Diethoxyethyl succinate (B1194679), enabling its separation from complex mixtures for identification and quantification. Both gas and liquid chromatography are routinely employed.
Gas chromatography is a powerful tool for assessing the purity and composition of Diethoxyethyl succinate. Due to the compound's volatility, GC can effectively separate it from other volatile components, such as residual starting materials or by-products from the synthesis process. The technique is frequently coupled with a mass spectrometer (GC-MS), which provides definitive structural identification based on the mass-to-charge ratio of fragmented ions.
Research and quality control applications of GC often involve:
Purity Assessment: Determining the percentage of this compound in a sample.
Identification of Volatile Impurities: Detecting unreacted precursors like 2-ethoxyethanol (B86334) or side-products from the esterification reaction.
Compositional Analysis: Quantifying the compound in multi-component formulations, such as fragrances or certain cosmetic products. google.com
The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center includes a reference spectrum for this compound, which serves as a benchmark for its identification via GC-MS. nih.gov
Table 1: GC-MS Spectral Data for this compound This interactive table provides key mass spectrometry data used for the identification of this compound.
| Parameter | Value | Source |
|---|---|---|
| NIST Number | 329841 | NIST Mass Spectrometry Data Center nih.gov |
| Total Peaks | 55 | NIST Mass Spectrometry Data Center nih.gov |
| Top Peak (m/z) | 73 | NIST Mass Spectrometry Data Center nih.gov |
| 2nd Highest Peak (m/z) | 72 | NIST Mass Spectrometry Data Center nih.gov |
| 3rd Highest Peak (m/z) | 45 | NIST Mass Spectrometry Data Center nih.gov |
High-Performance Liquid Chromatography (HPLC) is another indispensable technique for the analysis of this compound. It is particularly valuable for analyzing the compound in non-volatile or thermally sensitive matrices, such as creams, lotions, and other complex cosmetic or pharmaceutical formulations. tga.gov.au
Key applications for HPLC include:
Quantification in Finished Products: HPLC with detectors like Diode-Array Detection (DAD) can be used to accurately measure the concentration of this compound in a final product, ensuring it meets formulation specifications. tga.gov.au
Stability Testing: The stability of this compound in a formulation over time or under stress conditions (e.g., UV exposure) can be monitored by tracking its concentration using a validated HPLC method. tga.gov.au
Purity Confirmation: HPLC provides an orthogonal method to GC for confirming the purity of the raw material.
For instance, HPLC-DAD has been utilized to confirm the stability of active ingredients within cosmetic formulations that contain this compound as a solvent, demonstrating the method's utility in quality control for final products. tga.gov.au
Gas Chromatography (GC) Applications for Purity and Composition Analysis
Spectroscopic Characterization Methods in this compound Research
Spectroscopic methods are vital for elucidating and confirming the molecular structure of this compound. These techniques probe the interaction of the molecule with electromagnetic radiation to provide a detailed chemical signature.
Infrared (IR) Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound shows characteristic strong absorption bands for the ester carbonyl (C=O) groups and the ether (C-O-C) linkages, providing confirmatory evidence of its structure. In application-based research, FTIR has been used to study the interactions between succinate ester plasticizers and polymers like PVC by observing shifts in the carbonyl absorption band. researchgate.net
Table 2: Key Spectroscopic Data for this compound This interactive table summarizes the primary spectroscopic methods and the structural information they provide for this compound.
| Analytical Method | Information Provided | Reference |
|---|---|---|
| ¹³C NMR | Confirms the unique carbon environments within the molecule. | nih.gov |
| Vapor Phase IR | Identifies characteristic functional groups, notably the ester carbonyl and ether linkages. | nih.gov |
| GC-MS | Provides a fragmentation pattern for definitive identification and structural confirmation. | nih.gov |
Purity Assessment and Contaminant Profiling in Research Samples
Ensuring the purity of this compound is critical for its use in research and commercial applications. A combination of chromatographic and chemical methods is used to establish a comprehensive purity profile and identify potential contaminants.
The primary tools for purity assessment are the chromatographic techniques of GC and HPLC, which can separate and quantify the main compound relative to any impurities. Potential contaminants in research-grade or commercial this compound can include:
Unreacted Starting Materials: Succinic acid and 2-ethoxyethanol.
Reaction By-products: Other esters or oligomers formed during synthesis.
Residual Solvents: Solvents used during the reaction or purification process. sartorius.hr
In addition to modern chromatographic techniques, classic wet chemistry tests are often included in product specifications to assess purity and degradation.
Table 3: Typical Purity Specifications for this compound This interactive table outlines common chemical tests used for the quality control of this compound.
| Parameter | Specification Limit | Purpose | Reference |
|---|---|---|---|
| Acid Value (mg KOH/g) | ≤ 1.0 | Measures the amount of residual free acid (e.g., succinic acid), indicating the completeness of the reaction. | myskinrecipes.commyskinrecipes.com |
| Saponification Value (mg KOH/g) | 400 - 460 | Relates to the average molecular weight of the ester and helps confirm identity and purity. | myskinrecipes.commyskinrecipes.com |
Industrial production typically involves a purification step, such as distillation, to remove unreacted materials and by-products to achieve high purity.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Succinic acid |
| 2-ethoxyethanol |
| Desvenlafaxine succinate |
Future Research Trajectories and Unaddressed Questions in Diethoxyethyl Succinate Studies
Identification of Knowledge Gaps in Diethoxyethyl Succinate (B1194679) Research
Despite its use in consumer products and industrial applications, several significant knowledge gaps remain in the scientific literature regarding diethoxyethyl succinate. Addressing these gaps is crucial for a complete assessment of its life cycle and to ensure its safe and sustainable use.
One of the most significant areas requiring further investigation is its environmental fate and ecotoxicology . While some succinate esters are considered to be biodegradable, comprehensive long-term studies on the environmental persistence of this compound are lacking. google.com Specific data on its potential for bioaccumulation in aquatic or terrestrial organisms is limited, though some assessments suggest a low potential. google.comeuropa.eu The toxicological effects on a wide range of non-target terrestrial and aquatic species have not been fully characterized. researchgate.net
Furthermore, while the metabolism of this compound is presumed to occur via hydrolysis into succinic acid and 2-ethoxyethanol (B86334), which then enter standard metabolic pathways, detailed in vivo studies on the metabolic fate of the intact ester are not extensively documented. nih.gov Succinic acid is a natural component of the tricarboxylic acid (TCA) cycle, but a deeper understanding of the pharmacokinetics of this compound, including rates of absorption, distribution, and excretion, is needed. nih.gov
Finally, while acute toxicity data suggest a low level of concern, there is a scarcity of long-term and chronic toxicity studies. ontosight.ai Research into the potential for developmental or reproductive toxicity is also an area where more data is required, especially given that some other glycol ethers have been shown to have effects in these areas. ecetoc.orgtandfonline.comiloencyclopaedia.orgnih.gov
A summary of key research gaps is presented in the table below.
| Research Area | Identified Knowledge Gaps |
| Ecotoxicology | Lack of long-term environmental persistence data. Limited information on bioaccumulation potential in various species. google.comeuropa.eu Incomplete toxicological profiles for diverse non-target organisms. researchgate.net |
| Metabolism | Scarcity of detailed in vivo pharmacokinetic studies (absorption, distribution, metabolism, excretion) of the intact ester. |
| Chronic Toxicity | Insufficient data from long-term exposure studies in relevant animal models. Need for comprehensive developmental and reproductive toxicity assessments. ontosight.aitandfonline.com |
Emerging Research Areas and Potential Innovations
The unique properties of this compound are paving the way for its use in several innovative applications beyond its current primary role in cosmetics. These emerging areas represent significant trajectories for future research and development.
A prominent emerging application is its use as a bio-based plasticizer . google.comresearchgate.net With increasing pressure to replace phthalate-based plasticizers due to health and environmental concerns, succinate esters are being investigated as safer alternatives for polymers like polyvinyl chloride (PVC). researchgate.netresearchgate.net Research is focusing on how this compound can improve the flexibility and durability of plastics while being derived from renewable resources, as its precursor, succinic acid, can be produced through bacterial fermentation. fraunhofer.deepa.gov Its performance in biodegradable polymers, such as polylactic acid (PLA), is another promising frontier, potentially leading to fully biodegradable plastic products. google.comnih.gov
The field of pharmaceuticals and drug delivery also presents novel opportunities. ontosight.ai The solvent properties and its ability to form stable complexes suggest that this compound could be used as an excipient to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients. guidechem.comaogubio.com Future studies could explore its use in topical, transdermal, or other controlled-release drug delivery systems.
Innovations in the synthesis of this compound are also an active area of research. While conventional methods rely on acid catalysis, newer, "greener" methods are being developed. These include the use of ionic liquids as recyclable catalysts and the development of one-pot synthesis and hydrogenation processes to improve efficiency and reduce waste, which aligns with the principles of green chemistry. epa.gov
| Emerging Area | Potential Innovations and Research Focus |
| Polymer Science | Development as a primary or secondary plasticizer for PVC and other polymers. google.comresearchgate.net Incorporation into biodegradable polymer blends (e.g., with PLA) to create more sustainable materials. nih.gov |
| Pharmaceuticals | Use as a solubilizing agent and excipient in novel drug formulations. ontosight.aiguidechem.com Investigation for controlled-release and transdermal drug delivery systems. |
| Green Chemistry | Optimization of synthesis using sustainable catalysts like ionic liquids. Development of one-pot reaction processes to increase yield and reduce environmental impact. |
Methodological Challenges and Opportunities for Future Investigation
Advancing the understanding of this compound requires overcoming certain methodological hurdles and capitalizing on opportunities for new analytical approaches.
A primary challenge lies in the detection and quantification of this compound and its metabolites at low concentrations in complex matrices such as environmental samples (water, soil) and biological tissues. While standard analytical techniques like Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Fourier-Transform Infrared Spectroscopy (FTIR) are used for characterization and purity assessment, there is a need for the development of more sensitive and validated methods for trace analysis. nih.gov This is essential for robust environmental monitoring and detailed pharmacokinetic studies.
The synthesis of high-purity this compound (>99%) for research purposes presents another challenge. globalsources.commade-in-china.com The presence of unreacted starting materials or by-products can confound the results of toxicological and performance-based studies. Future research should continue to focus on refining purification techniques, such as vacuum distillation and column chromatography, to ensure the availability of highly pure standards for analytical and experimental work.
There is a significant opportunity to develop and standardize testing protocols specifically for assessing the biodegradability and ecotoxicity of this compound. This includes adapting existing OECD guidelines or creating new ones to better reflect the environmental conditions into which products containing this compound may be released.
| Methodological Area | Challenges | Opportunities for Investigation |
| Analytical Chemistry | Detection of trace levels in complex environmental and biological samples. | Develop and validate highly sensitive analytical methods (e.g., LC-MS/MS) for quantification. |
| Synthesis & Purification | Achieving high purity (>99%) and removing reaction by-products. globalsources.commade-in-china.com | Optimize and scale up green synthesis and purification processes. |
| Toxicology & Environmental Science | Lack of standardized protocols for assessing environmental fate. | Establish standardized biodegradation and ecotoxicity testing protocols for this specific compound. |
Cross-Disciplinary Research Synergies with this compound
The multifaceted nature of this compound makes it an ideal subject for cross-disciplinary research, integrating knowledge and techniques from various scientific fields to address complex questions.
A powerful synergy exists between materials science and green chemistry . As researchers in materials science seek to develop high-performance, non-toxic plasticizers, green chemists can contribute by designing sustainable synthesis routes for this compound from bio-based feedstocks like succinic acid. researchgate.netepa.gov This collaboration can lead to the creation of truly "green" plastics that are both functional and environmentally benign.
The study of its environmental impact necessitates a close partnership between environmental science and toxicology . Environmental scientists can model the fate and transport of this compound in ecosystems, while toxicologists can assess its effects on organisms at different trophic levels. researchgate.netontosight.ai This integrated approach is vital for conducting comprehensive environmental risk assessments.
Furthermore, the potential application of this compound in drug delivery creates a bridge between pharmaceutical sciences, formulation chemistry, and polymer science . ontosight.aiguidechem.com Formulation chemists can design stable drug-excipient mixtures, while polymer scientists can investigate its use in creating novel drug-eluting materials or matrices for controlled release.
Finally, the entire value chain, from production to application, involves collaboration between biotechnology and chemical engineering . Biotechnologists are working to optimize the fermentation processes for producing bio-based succinic acid, while chemical engineers design and scale up the subsequent esterification and purification processes to produce this compound efficiently and economically. fraunhofer.deepa.gov
| Collaborating Disciplines | Synergistic Research Focus |
| Materials Science & Green Chemistry | Designing and synthesizing high-performance, bio-based plasticizers for sustainable polymers. researchgate.netepa.gov |
| Environmental Science & Toxicology | Conducting comprehensive life cycle analyses and environmental risk assessments. researchgate.netontosight.ai |
| Pharmaceutical Science & Formulation Chemistry | Developing novel drug delivery systems with enhanced solubility and bioavailability. ontosight.aiguidechem.com |
| Biotechnology & Chemical Engineering | Creating efficient and scalable production pathways from renewable feedstocks to the final product. fraunhofer.deepa.gov |
Q & A
Q. How can factorial experimental design be applied to optimize the synthesis parameters of this compound for enhanced yield and purity?
- Methodological Answer: A full factorial design (e.g., 3³ design) evaluates factors such as reactant molar ratio (1:2 to 1:3), catalyst concentration (0.5–2.0 wt%), and reaction time (4–8 hours). Response variables include yield (%) and purity (%). Analyze results using ANOVA to identify significant factors and interactions. Response surface methodology (RSM) can further refine optimal conditions, minimizing byproduct formation .
Q. What methodologies are effective in assessing the biodegradation kinetics of this compound under varying environmental conditions?
- Methodological Answer: Conduct OECD 301B (Ready Biodegradability) tests under controlled aerobic conditions. Monitor biochemical oxygen demand (BOD) over 28 days, comparing to theoretical oxygen demand (ThOD). Use HPLC-MS to track degradation intermediates. Variables such as pH (5–9), temperature (20–40°C), and microbial inoculum source (activated sludge vs. soil) should be tested. Kinetic models (e.g., first-order decay) quantify degradation rates, with half-life (t₁/₂) calculations .
Q. How do structural modifications of this compound influence its critical micelle concentration (CMC) and solubilization capacity?
- Methodological Answer: Modify the ethoxy chain length (e.g., diethoxy vs. triethoxy variants) and measure CMC via surface tension plots (using a tensiometer). Solubilization capacity is assessed by incorporating hydrophobic dyes (e.g., Sudan IV) and quantifying uptake via UV-Vis spectroscopy. Molecular dynamics (MD) simulations can predict micelle size and stability. Compare results to structurally analogous esters (e.g., dioctyl succinate) to establish structure-property relationships .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for resolving contradictions in reported biodegradation rates of this compound across studies?
- Methodological Answer: Perform a meta-analysis of existing data, categorizing studies by experimental conditions (e.g., pH, inoculum type). Use multivariate regression to identify confounding variables (e.g., temperature effects on microbial activity). Apply Fisher’s exact test or Cochran’s Q-test to assess heterogeneity. If discrepancies persist, conduct controlled lab experiments to isolate specific factors (e.g., microbial diversity) using pyrosequencing and qPCR .
Q. How should researchers design controlled experiments to isolate the effects of this compound on membrane permeability in drug delivery systems?
- Methodological Answer: Use liposomal models (e.g., phosphatidylcholine bilayers) to test permeability enhancement. Vary this compound concentration (0.1–5.0 mM) and measure drug (e.g., doxorubicin) release rates via dialysis membranes under sink conditions. Control for pH (7.4), temperature (37°C), and ionic strength. Validate results using fluorescence spectroscopy (calcein leakage assay) and compare to control surfactants (e.g., Tween 80). Statistical validation via Student’s t-test ensures significance (p < 0.05) .
Experimental Design and Validation
Q. What in vitro models are appropriate for evaluating the cytotoxicity of this compound in biomedical applications?
- Methodological Answer: Use human cell lines (e.g., HEK-293, HepG2) for cytotoxicity screening via MTT assay. Expose cells to concentrations ranging from 0.1–10 mM for 24–72 hours. Include positive controls (e.g., SDS) and negative controls (culture medium alone). Calculate IC₅₀ values using nonlinear regression (four-parameter logistic model). Confirm membrane integrity via lactate dehydrogenase (LDH) release assays .
Literature and Synthesis
Q. How can researchers systematically categorize existing literature on this compound for a comprehensive review?
- Methodological Answer: Organize studies into conceptual categories: (1) synthesis and characterization, (2) physicochemical properties, (3) applications (e.g., surfactants, drug delivery), and (4) environmental/toxicity profiles. Use tools like Zotero or EndNote for citation management. Apply PRISMA guidelines for systematic reviews, screening articles via inclusion/exclusion criteria (e.g., peer-reviewed studies post-2000). Highlight knowledge gaps, such as long-term ecotoxicological data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
